![molecular formula C30H54O5 B12105892 17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dammaran-3,6,12,20,25-pentol is a triterpenoid compound that belongs to the dammarane family. It is a naturally occurring compound found in the stems and leaves of Panax ginseng . This compound is known for its various biological activities and has been extensively studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dammaran-3,6,12,20,25-pentol involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the hydroxylation of dammarane-type triterpenoids at specific positions to introduce the hydroxyl groups at the 3, 6, 12, 20, and 25 positions . The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of dammaran-3,6,12,20,25-pentol is often achieved through the extraction and purification from natural sources such as Panax ginseng. The process involves the use of solvents and chromatographic techniques to isolate the compound in its pure form .
化学反应分析
Types of Reactions
Dammaran-3,6,12,20,25-pentol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other groups to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of dammaran-3,6,12,20,25-pentol. These derivatives often exhibit different biological activities and are studied for their potential therapeutic applications .
科学研究应用
Chemistry: It is used as a precursor for the synthesis of other triterpenoid compounds.
Biology: The compound has shown potential in modulating various biological pathways and has been studied for its effects on cell proliferation and apoptosis.
Industry: The compound is used in the production of various pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of dammaran-3,6,12,20,25-pentol involves its interaction with specific molecular targets and pathways. It has been shown to modulate the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation . Additionally, the compound has been found to inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B, which are involved in glucose metabolism and insulin signaling .
相似化合物的比较
Dammaran-3,6,12,20,25-pentol is unique compared to other similar triterpenoid compounds due to its specific hydroxylation pattern. Similar compounds include:
20®-dammaran-3β,6α,12β,20,25-pentol: A closely related compound with similar biological activities.
(20R)-20,25-epoxy-dammaran-3,12-dione: Another triterpenoid with a different functional group arrangement.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of dammaran-3,6,12,20,25-pentol .
属性
IUPAC Name |
17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O5/c1-25(2,34)12-9-13-30(8,35)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-35H,9-17H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIMOASJKTUVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
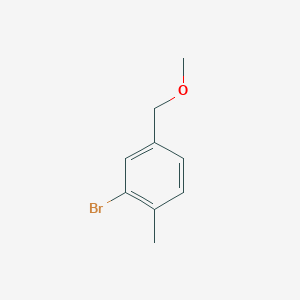

![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)
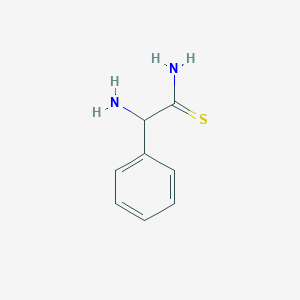

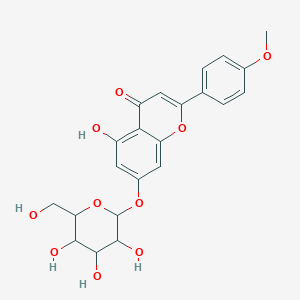
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
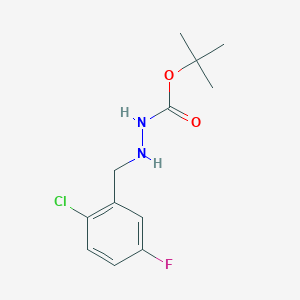

![2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one](/img/structure/B12105856.png)
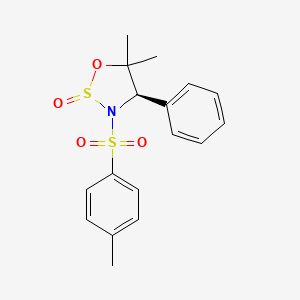
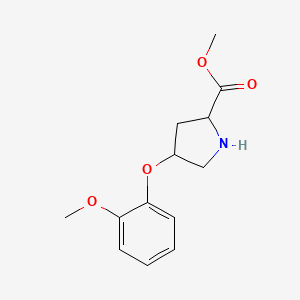
![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)
